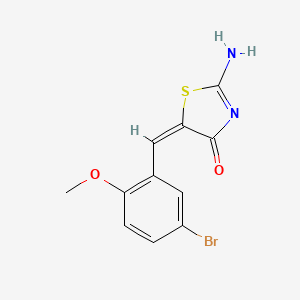![molecular formula C23H29ClN2O2 B6033286 N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6033286.png)
N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide, also known as ML-792, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide involves its activity as a selective antagonist at the muscarinic acetylcholine receptor M1 subtype. This receptor is involved in cognitive function, and its modulation by N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide may have therapeutic benefits in conditions such as schizophrenia and Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide has a high degree of selectivity for the muscarinic acetylcholine receptor M1 subtype, with minimal activity at other muscarinic receptor subtypes. This selectivity may reduce the potential for unwanted side effects. N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide has also been shown to have good pharmacokinetic properties, with high brain penetration and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide in lab experiments is its high degree of selectivity for the muscarinic acetylcholine receptor M1 subtype, which allows for targeted modulation of this receptor. However, one limitation is that N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide is a relatively new compound, and further studies are needed to fully understand its pharmacological properties and potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide. One area of interest is its potential as a treatment for schizophrenia and Alzheimer's disease, as studies have shown promising results in animal models. Another potential direction is the development of new compounds based on the structure of N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide, with improved pharmacological properties and selectivity for the muscarinic acetylcholine receptor M1 subtype. Finally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide and its potential therapeutic applications in other neurological disorders.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide was first reported by researchers from Merck & Co. in 2015. The method involves a multi-step process starting with the reaction of 5-chloro-2-methoxyaniline with 2-bromoethylamine hydrobromide to form 5-chloro-2-methoxy-N-(2-bromoethyl)aniline. This intermediate is then reacted with 1-(2-phenylethyl)piperidine-3-carboxylic acid to form N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide has shown promise in scientific research for its potential therapeutic applications. It has been found to have activity as a selective antagonist at the muscarinic acetylcholine receptor M1 subtype, which is involved in cognitive function. N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide has also been studied for its potential as a treatment for schizophrenia and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O2/c1-28-22-11-10-20(24)16-21(22)25-23(27)12-9-19-8-5-14-26(17-19)15-13-18-6-3-2-4-7-18/h2-4,6-7,10-11,16,19H,5,8-9,12-15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIWDFYJCWQTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCC2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[tert-butyl(methyl)amino]ethyl 3-phenylpropanoate hydrochloride](/img/structure/B6033203.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide](/img/structure/B6033225.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-4-methoxybenzamide](/img/structure/B6033230.png)
![1-sec-butyl-7-[4-(difluoromethoxy)phenyl]-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6033244.png)
![2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl phenylcarbamate](/img/structure/B6033251.png)
![N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6033258.png)

![2-[4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6033267.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-methoxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6033275.png)
![3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone](/img/structure/B6033277.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6033280.png)


![N-(3,4-difluorophenyl)-1-[3-(dimethylamino)benzoyl]-3-piperidinamine](/img/structure/B6033296.png)